molecular formula C41H56N8O14 B3290335 Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 CAS No. 863918-60-9

Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2

Cat. No.: B3290335
CAS No.: 863918-60-9
M. Wt: 884.9 g/mol
InChI Key: KMVFLMCZFRXUJZ-UMEULFLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2: is a synthetic compound known for its immunostimulatory properties. It is a derivative of muramyl dipeptide (MDP), which is a component of bacterial cell walls and has been shown to modulate the immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 typically involves multiple steps, starting with the protection of amino acids and peptides. The benzyl group is introduced to protect the amino group, and the nitrocinnamoyl group is added through a series of reactions involving nitration and acylation.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of automated peptide synthesizers can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : The nitro group can be reduced to an amine group.

  • Reduction: : The benzyl group can be removed by hydrogenation.

  • Substitution: : The amino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and metal catalysts.

  • Reduction: : Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.

  • Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitroso compounds.

  • Reduction: : Removal of the benzyl group to produce the free amine.

  • Substitution: : Formation of various amides and esters.

Scientific Research Applications

Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2: has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its immunostimulatory effects on macrophages and T-cells.

  • Medicine: : Investigated for potential use in immunotherapy for diseases such as hepatitis C and cancers.

Mechanism of Action

The compound exerts its effects by binding to specific receptors on immune cells, such as macrophages and T-cells. This binding triggers a cascade of intracellular signaling pathways that lead to the activation of these immune cells, enhancing their cytolytic activity against pathogens and tumor cells.

Comparison with Similar Compounds

Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2: is unique due to its specific structural features and immunostimulatory properties. Similar compounds include:

  • Muramyl Dipeptide (MDP): : A natural component of bacterial cell walls with immunomodulatory effects.

  • Lipopolysaccharides (LPS): : Another component of bacterial cell walls with similar immune-stimulating properties.

  • Cytokines: : Proteins that modulate the immune response, such as interleukins and interferons.

These compounds share the ability to modulate the immune system, but This compound is distinguished by its synthetic nature and specific structural modifications.

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-N'-[(2S)-1-amino-6-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1-oxohexan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56N8O14/c1-23(45-40(58)24(2)62-36-34(46-25(3)51)41(63-31(21-50)35(36)54)61-22-27-10-5-4-6-11-27)39(57)48-30(38(43)56)16-18-33(53)47-29(37(42)55)14-7-8-19-44-32(52)17-15-26-12-9-13-28(20-26)49(59)60/h4-6,9-13,15,17,20,23-24,29-31,34-36,41,50,54H,7-8,14,16,18-19,21-22H2,1-3H3,(H2,42,55)(H2,43,56)(H,44,52)(H,45,58)(H,46,51)(H,47,53)(H,48,57)/b17-15+/t23-,24+,29-,30+,31+,34+,35+,36+,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFLMCZFRXUJZ-UMEULFLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)C(C)OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)[C@@H](C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)OCC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56N8O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2
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Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2
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Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2
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Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2
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Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2
Reactant of Route 6
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Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2

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